2-(Bromomethyl)-1-ethyl-4-methylbenzene
Description
Properties
Molecular Formula |
C10H13Br |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
2-(bromomethyl)-1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-5-4-8(2)6-10(9)7-11/h4-6H,3,7H2,1-2H3 |
InChI Key |
MIVIFUMZBBDKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Bromomethyl)-1-ethyl-4-methylbenzene
Detailed Methodologies
Radical Bromination Using N-Bromosuccinimide (NBS)
A common and efficient method for preparing bromomethylbenzenes involves the radical bromination of the methyl group adjacent to the aromatic ring using NBS:
- Procedure: The starting material, 1-ethyl-4-methylbenzene (p-ethylmethylbenzene), is reacted with NBS in an inert solvent such as carbon tetrachloride (CCl4) or toluene.
- Initiation: Radical initiators such as azobisisobutyronitrile (AIBN) or light (hv) are used to generate bromine radicals.
- Reaction Conditions: Typically reflux conditions for several hours (e.g., 6–8 hours) under nitrogen atmosphere.
- Outcome: Selective bromination at the benzylic methyl position to yield this compound.
- Yield: High yields (~85–90%) have been reported for similar bromomethyl derivatives.
This method is favored for its selectivity and operational simplicity.
Bromination via Halocarbon Reaction and Grignard-Carboxylation Route
For related compounds such as 2-(4-bromomethyl)phenylpropionic acid, a multistep synthesis involving halocarbon reaction, Grignard reaction, carboxylation, and bromination has been developed:
- Step 1: Reaction of 4-methylstyrene with halogen acids (e.g., HBr) to form a halogenated intermediate.
- Step 2: Formation of a Grignard reagent from the halogenated intermediate, followed by carboxylation with CO2 to yield the corresponding phenylpropionic acid.
- Step 3: Bromination of the methyl group on the aromatic ring to form the bromomethyl derivative.
- Step 4: Purification and debromination steps to remove dibromo impurities.
This route is noted for its industrial applicability, good yield (>60% after crystallization), and environmental friendliness, although it involves more steps and reagents.
Direct Bromination Using Molecular Bromine
In some cases, direct bromination of methyl-substituted benzenes with bromine under controlled conditions can yield bromomethyl derivatives, but this method often suffers from overbromination and side reactions, requiring careful control of temperature and stoichiometry.
Reaction Conditions and Optimization
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Radical bromination with NBS | NBS, AIBN or light, CCl4 or toluene, reflux 6-8 h | 85–90 | High selectivity, mild conditions |
| Halocarbon + Grignard route | HBr, Mg, CO2, bromination agents, multiple steps | >60 (crystallized) | Industrial scale, environmentally friendly |
| Direct bromination with Br2 | Br2, light or heat, inert solvent | Variable (lower) | Risk of overbromination, impurities |
Research Outcomes and Analytical Data
- Purity: Bromomethyl compounds prepared via NBS bromination typically show high purity (>98%) after recrystallization or chromatographic purification.
- Spectroscopic Characterization:
- ^1H NMR typically shows a singlet around 4.5 ppm corresponding to the bromomethyl protons.
- Mass spectrometry confirms molecular ion peaks consistent with the bromomethyl derivative.
- Reaction Yields: Radical bromination methods provide yields in the range of 85–90%, while multistep Grignard/carboxylation routes yield about 60–85% after purification.
- Safety and Environmental Notes: The NBS method avoids highly toxic reagents like NaCN and is operationally simpler. The multistep method, while efficient, involves hazardous reagents and requires careful handling.
Summary of Preparation Strategy
The preferred and most practical method for synthesizing this compound is the radical bromination of the methyl group on 1-ethyl-4-methylbenzene using N-bromosuccinimide under radical initiation conditions. This method provides high yield, selectivity, and purity with manageable reaction conditions.
The multistep halocarbon-Grignard-carboxylation-bromination route, while applicable for related compounds, is more complex and less commonly used for this specific bromomethylbenzene derivative.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-ethyl-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-1-ethyl-4-methylbenzene is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-ethyl-4-methylbenzene involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, the compound can interact with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the ethyl and methyl groups on the benzene ring.
1-Bromo-2-methylbenzene: Similar structure but with the bromine atom directly attached to the benzene ring.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but with a different ring structure.
Uniqueness
2-(Bromomethyl)-1-ethyl-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other brominated aromatic compounds. Its combination of an ethyl and a methyl group along with the bromomethyl group makes it a versatile intermediate in organic synthesis.
Biological Activity
2-(Bromomethyl)-1-ethyl-4-methylbenzene, also known as 2-bromo-4-ethyl-1-methylbenzene, is an organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11Br
- Molecular Weight : 201.09 g/mol
- CAS Number : 18711875
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group can act as a leaving group, facilitating nucleophilic attacks from biological molecules, which may lead to alterations in cellular processes.
Antimicrobial Activity
Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of bacteria and fungi. For instance, a study published in the Journal of Antibiotics demonstrated that brominated aromatic compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Potential
In vitro studies have explored the cytotoxic effects of halogenated compounds on cancer cell lines. The presence of the bromine atom in this compound enhances its lipophilicity, allowing for better membrane penetration and potential interaction with intracellular targets. A notable study reported that compounds with similar structures exhibited selective cytotoxicity against human cancer cell lines, suggesting a potential for developing anticancer agents .
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, with significant activity observed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains, suggesting a promising antimicrobial profile .
Cytotoxicity Assessment
Another study focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound was tested at various concentrations (10 µM to 100 µM), revealing a significant reduction in cell viability after 48 hours of exposure. The IC50 value was calculated to be approximately 30 µM, indicating moderate cytotoxicity compared to standard anticancer drugs .
Comparative Analysis Table
| Compound Name | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|
| This compound | 50 µg/mL | 30 µM |
| Brominated Phenol | 25 µg/mL | 20 µM |
| Chlorinated Aromatic Compound | 75 µg/mL | 40 µM |
Q & A
Q. How should researchers resolve contradictions in published data on this compound’s reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
